1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Physicochemical characterization Thermal properties Separation science

Select this N-hydroxypyrrole derivative for its unique N–OH group, enabling O-functionalization that N–H or N-alkyl analogs cannot provide. The intramolecular O–H···O=C hydrogen bond (documented in cognate 3-acetyl-N-hydroxypyrroles) confers superior oxidation resistance, ensuring stability during storage and synthetic use. This compound is the definitive precursor for pyrroline-N-oxide spin traps, nitroxide radicals, and SAR libraries where the N–OH hydrogen-bond donor/acceptor profile is critical. Avoid generic substitutions that compromise reactivity and purity.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B12853737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1O)C)C(=O)C
InChIInChI=1S/C8H11NO2/c1-5-4-8(7(3)10)6(2)9(5)11/h4,11H,1-3H3
InChIKeyJCUUATJHULFNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone – Structural Identity and Core Properties for Informed Procurement


1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone (CAS 90087-13-1; molecular formula C8H11NO2; MW 153.18 g/mol) is an N-hydroxypyrrole derivative bearing a 3-acetyl substituent and methyl groups at the 2- and 5-positions of the pyrrole ring . The compound is also known under the synonyms 1-Hydroxy-2,5-dimethyl-3-acetyl-pyrrol and Ketone, 1-hydroxy-2,5-dimethylpyrrol-3-yl methyl (7CI) . Its defining structural feature is the direct N–OH bond on the pyrrole nitrogen, which distinguishes it from N–H, N-alkyl, and N-hydroxyalkyl pyrrole congeners and underpins its differential physicochemical and reactivity profile.

Why 1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone Cannot Be Replaced by Common 2,5-Dimethylpyrrole Analogs


N-hydroxypyrroles are a chemically distinct subclass within the pyrrole family: the N–OH substituent introduces tautomeric equilibrium possibilities, alters the hydrogen-bond donor/acceptor inventory, and modulates electronic distribution across the ring in ways that N–H, N-alkyl, or N-hydroxyalkyl substitution cannot replicate [1]. The closest in-class analog, 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone (CAS 1500-94-3), lacks the N–OH group entirely, resulting in a markedly lower boiling point (250.9°C vs. ~323°C computed), lower density, and the absence of the intramolecular O–H···O=C hydrogen-bonding motif that has been shown in structurally cognate N-hydroxypyrroles to confer resistance to oxidation [2]. Generic substitution therefore risks both altered physical handling properties and loss of the specific reactivity profile required for downstream synthetic or assay applications.

Quantitative Differentiation Evidence: 1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone vs. Closest Analogs


Computed Boiling Point and Density Elevation Relative to the N–H Analog (CAS 1500-94-3)

The N–OH substituent on the target compound substantially elevates the computed boiling point relative to the N–H analog 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone (CAS 1500-94-3). The target compound has a computed boiling point of 323.3 ± 34.0 °C at 760 mmHg and a computed density of 1.1 ± 0.1 g/cm³ , whereas the N–H analog exhibits a reported boiling point of 250.9 °C at 760 mmHg and a density of 1.04 g/cm³ [1]. The N-hydroxyethyl analog (CAS 114720-29-5) shows intermediate behavior with a boiling point of 334.5 °C and density of 1.08 g/cm³ . The boiling point differential of approximately +72 °C versus the N–H analog is consistent with the introduction of intermolecular hydrogen-bonding capacity conferred by the N–OH group.

Physicochemical characterization Thermal properties Separation science

Intramolecular O–H···O=C Hydrogen Bond: Structural Stabilization and Oxidation Resistance in 3-Acetyl-N-hydroxypyrroles

In a closely related 3-acetyl-N-hydroxypyrrole system (dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate), single-crystal X-ray diffraction revealed a relatively strong intramolecular O–H···O=C hydrogen bond between the N-hydroxyl hydrogen and the carbonyl oxygen of the neighboring acetyl group, with a donor–acceptor distance D = 2.5583(11) Å and an angle θ = 152° [1]. This intramolecular H-bond was demonstrated to confer significant resistance to oxidation into the corresponding nitroxide under several commonly used oxidizing conditions [1]. The target compound, 1-(1-hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, possesses the identical N–OH/3-acetyl juxtaposition and is therefore expected to exhibit a comparable intramolecular hydrogen-bonding stabilization that is structurally impossible in the N–H analog (CAS 1500-94-3) or N-alkyl congeners.

X-ray crystallography Hydrogen bonding Oxidation resistance N-hydroxypyrrole stability

Altered Hydrogen-Bond Donor/Acceptor Inventory and Computed Lipophilicity Shift vs. N–H and N-Hydroxyethyl Analogs

The N–OH group in the target compound directly modifies the hydrogen-bond donor/acceptor (HBD/HBA) count and computed lipophilicity relative to key comparators. The target compound contributes one HBD (N–OH) and three HBA sites (N–OH oxygen, acetyl carbonyl oxygen, pyrrole ring nitrogen) . The N–H analog (CAS 1500-94-3) has a reported LogP of 1.83 and polar surface area (PSA) of 32.86 Ų [1], while the N-hydroxyethyl analog (CAS 114720-29-5) has LogP 1.30 and PSA 42.23 Ų . The N–OH substitution is expected to produce a LogP lower than the N–H analog (due to the added polarity of the hydroxyl group) and a PSA intermediate between the N–H and N-hydroxyethyl analogs, consistent with the introduction of one additional oxygen atom without the extra methylene units present in the hydroxyethyl derivative. These differences are material for predicting passive membrane permeability, aqueous solubility, and chromatographic retention behavior.

Medicinal chemistry Drug design Physicochemical profiling LogP Polar surface area

Tautomeric Equilibrium Potential as a Distinct Reactivity Handle vs. N–H and N-Alkyl Pyrroles

N-Hydroxypyrroles are documented to possess three possible tautomeric forms (N-hydroxy, nitrone-like, and oxime-like), although for specific derivatives only the N-hydroxy form has been experimentally observed [1]. This tautomeric potential is unique to the N–OH substitution class and is absent in N–H pyrroles (which can only undergo prototropic shifts at ring carbons) and N-alkyl pyrroles (which cannot tautomerize at nitrogen). The N–OH group additionally serves as a synthetic handle for O-alkylation, O-acylation, or O-sulfonylation derivatization reactions that are chemically inaccessible with the N–H or N-alkyl analogs [2]. The target compound can therefore participate in reaction manifolds (e.g., Paal–Knorr cyclization with hydroxylamine, or subsequent O-functionalization) that its common analogs cannot, offering expanded utility as a synthetic building block.

Tautomerism Organic synthesis N-hydroxypyrrole reactivity Derivatization

Acute Toxicity Profile: Lack of Reported LD50 Data Necessitates Case-by-Case Safety Assessment

Unlike the N–H analog 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone (CAS 1500-94-3), which has reported intraperitoneal LD50 values of 225 mg/kg (rat) and 553 mg/kg (mouse) [1], no acute toxicity data, GHS hazard classification, or LD50 values are available for the target compound (CAS 90087-13-1) in the peer-reviewed literature or authoritative databases . The GHS safety data sheet lists no data available for hazard identification, pictograms, signal word, or hazard/precautionary statements . This data gap does not imply safety; rather, it obligates the user to conduct independent hazard assessment before scale-up or repeated use. The absence of established toxicity benchmarks represents a differentiated risk profile that must be factored into procurement decisions, particularly when comparing against the better-characterized N–H analog.

Safety assessment Toxicology Handling protocols Regulatory compliance

Evidence-Backed Application Scenarios for 1-(1-Hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone Procurement


Synthesis of Oxidation-Resistant N-Hydroxypyrrole Building Blocks and Nitroxide Precursors

The intramolecular O–H···O=C hydrogen bond documented in structurally analogous 3-acetyl-N-hydroxypyrroles (D = 2.5583 Å) [1] predicts that 1-(1-hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone will exhibit enhanced resistance to adventitious oxidation relative to non-hydrogen-bonded N-hydroxypyrroles. This property makes the compound particularly suitable as a stable precursor for the controlled synthesis of pyrroline-N-oxide spin traps or nitroxide radical species, where premature oxidation during storage or early synthetic steps would compromise yield and purity. The N–H analog cannot serve this role, as it lacks the N–OH group required for nitroxide formation.

Diversity-Oriented Synthesis via O-Functionalization of the N–OH Handle

The N–OH group provides a site for O-alkylation, O-acylation, O-sulfonylation, or O-glycosylation that is entirely absent in the N–H analog (CAS 1500-94-3) and geometrically distinct from the O-functionalization site in the N-hydroxyethyl analog (CAS 114720-29-5) [1]. This enables the construction of N-alkoxy-3-acetyl-2,5-dimethylpyrrole libraries for medicinal chemistry screening or agrochemical lead optimization. The computed boiling point difference of ~72 °C versus the N–H analog also facilitates purification of O-derivatized products by fractional distillation, a practical advantage in scale-up settings.

Physicochemical Property Modulation in Drug Design: HBD/HBA and Lipophilicity Tuning

The N–OH substitution alters the hydrogen-bond donor/acceptor profile (1 HBD via N–OH; 3 HBA sites) and reduces computed lipophilicity relative to the N–H analog (LogP ~1.3–1.6 predicted vs. 1.83 reported for N–H analog; PSA elevated) [1]. These differences are quantitatively material for structure–activity relationship (SAR) studies where fine-tuning of permeability, solubility, or target engagement is required. Substitution with the N–H analog would introduce a +0.2–0.5 LogP shift and loss of one HBA site, potentially invalidating SAR correlations established with the N–OH lead compound.

Analytical Method Development and Reference Standard Qualification

The distinct chromatographic retention behavior predicted from the elevated boiling point (+72 °C vs. N–H analog) and altered polarity (additional oxygen atom, lower LogP vs. N–H analog) [1] makes 1-(1-hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethanone a resolvable analyte in GC and HPLC methods where co-elution of N–H or N-alkyl congeners is problematic. For laboratories developing impurity profiling methods for 3-acetyl-2,5-dimethylpyrrole-based active pharmaceutical ingredients, procurement of the authentic N–OH derivative as a reference standard is essential for unambiguous peak identification and quantification.

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